2,2-Dimethylglutaric acid

Catalog No.
S578970
CAS No.
681-57-2
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylglutaric acid

CAS Number

681-57-2

Product Name

2,2-Dimethylglutaric acid

IUPAC Name

2,2-dimethylpentanedioic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

BTUDGPVTCYNYLK-UHFFFAOYSA-N

SMILES

CC(C)(CCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(CCC(=O)O)C(=O)O

2,2-Dimethylglutaric acid (2,2-DMGA) is a dicarboxylic acid found naturally in celery (Apium graveolens) []. While research into its applications is ongoing, here are some areas where it has been explored:

  • Metabolism

    2,2-DMGA is a metabolite of several compounds, including the amino acid L-isoleucine. Studies have investigated its role in various metabolic pathways, including its potential involvement in branched-chain amino acid metabolism disorders [].

  • Biomarker potential

    Some research suggests that 2,2-DMGA levels in urine may serve as a biomarker for certain medical conditions, such as diabetic ketoacidosis and maple syrup urine disease. However, more research is needed to validate its efficacy as a diagnostic tool [, ].

  • Plant Science

    Studies have explored the potential effects of 2,2-DMGA on plant growth and development. Some research suggests it may play a role in root formation and stress tolerance in plants [].

2,2-Dimethylglutaric acid is a dicarboxylic acid with the molecular formula C7H12O4C_7H_{12}O_4 and a molecular weight of approximately 160.17 g/mol. It is also known by several synonyms, including alpha,alpha-dimethylglutaric acid and pentanedioic acid, 2,2-dimethyl-. The compound appears as a white to almost white crystalline powder and has a melting point in the range of 82-86 °C. Its solubility in water is notable as it hydrolyzes when in contact with it .

The structure of 2,2-dimethylglutaric acid features two carboxyl groups (-COOH) at each end of a five-carbon chain, with two methyl groups attached to the second carbon. This unique arrangement contributes to its chemical properties and reactivity.

Typical of carboxylic acids. Key reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: Can be reduced to its corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: Can undergo condensation with amines or other nucleophiles to form amides or other derivatives .

Research indicates that 2,2-dimethylglutaric acid may exhibit biological activity related to metabolic processes. It is known to be involved in certain metabolic pathways and can serve as a substrate for various enzymes. While specific biological effects are not extensively documented, its structural similarity to other dicarboxylic acids suggests potential roles in metabolic regulation and energy production .

Several methods are employed for the synthesis of 2,2-dimethylglutaric acid:

  • Oxidation of 2,2-Dimethylpentanol: This method involves the oxidation of the corresponding alcohol using oxidizing agents.
  • Diels-Alder Reaction: The compound can be synthesized through Diels-Alder reactions involving suitable dienes and dienophiles.
  • Alkylation of Malonic Acid: A more traditional method involves alkylating malonic acid with appropriate alkyl halides followed by hydrolysis and decarboxylation processes .

2,2-Dimethylglutaric acid serves various applications across multiple fields:

  • Organic Synthesis: It acts as an important building block for synthesizing larger organic molecules.
  • Pharmaceuticals: Utilized in the development of drugs and intermediates.
  • Agrochemicals: Employed in the formulation of pesticides and herbicides.
  • Dyes and Pigments: Used as a precursor in dye manufacturing processes .

Several compounds are structurally similar to 2,2-dimethylglutaric acid, which allows for comparative analysis:

Compound NameMolecular FormulaKey Characteristics
Glutaric AcidC5H8O4A straight-chain dicarboxylic acid with no methyl groups.
3-Methylglutaric AcidC7H12O4Contains a methyl group on the third carbon instead of the second.
1,1-Dimethylsuccinic AcidC6H10O4Similar structure but with two methyl groups on the first carbon.
2-EthylsuccinateC6H10O4Contains an ethyl group instead of methyl groups on the second carbon.

Uniqueness: The presence of two methyl groups at the second position distinguishes 2,2-dimethylglutaric acid from these similar compounds, affecting its reactivity and applications in organic synthesis.

2,2-Dimethylglutaric acid is an alpha,omega-dicarboxylic acid characterized by the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 grams per mole [1] [2] [3]. The compound represents a branched-chain dicarboxylic acid featuring two carboxyl functional groups (-COOH) positioned at the terminal ends of a five-carbon backbone, with two methyl groups substituted at the second carbon position [2] [4]. The systematic name for this compound is pentanedioic acid, 2,2-dimethyl-, reflecting its structural relationship to glutaric acid with the addition of two methyl substituents [4] [6].

The molecular structure exhibits a linear carbon chain arrangement where the central carbon atom (C-2) bears two methyl groups, creating a quaternary carbon center [1] [2]. This substitution pattern distinguishes it from other glutaric acid derivatives and significantly influences its chemical properties and reactivity . The International Union of Pure and Applied Chemistry Standard InChI Key is BTUDGPVTCYNYLK-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [4] [6] [7].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(O)CCC(C(=O)O)(C)C, which clearly illustrates the connectivity between atoms and the positioning of functional groups [2] [7]. The compound contains a total of seven carbon atoms, twelve hydrogen atoms, and four oxygen atoms, with the oxygen atoms exclusively associated with the two carboxylic acid functional groups [1] [3] [4].

PropertyValueReference
Molecular FormulaC₇H₁₂O₄ [1] [2] [3]
Molecular Weight160.17 g/mol [1] [2] [3]
CAS Registry Number681-57-2 [1] [2] [3]
InChI KeyBTUDGPVTCYNYLK-UHFFFAOYSA-N [4] [6] [7]
SMILES NotationO=C(O)CCC(C(=O)O)(C)C [2] [7]

Stereochemical Configuration and Isomerism

2,2-Dimethylglutaric acid exhibits achiral characteristics due to the symmetrical arrangement of its molecular structure [9]. The compound contains no defined stereocenters, resulting in zero stereogenic centers and consequently no optical activity [9]. This stereochemical configuration classifies the molecule as having no enantiomeric forms, with the stereochemistry designation listed as achiral in comprehensive chemical databases [9].

The absence of stereoisomerism in 2,2-dimethylglutaric acid contrasts with many other organic compounds that possess asymmetric carbon centers [24] [25]. The quaternary carbon at the 2-position, bearing two identical methyl groups, eliminates any possibility of chiral behavior [9]. This structural feature ensures that the compound does not exhibit optical rotation properties and maintains identical chemical behavior regardless of spatial orientation [9].

Conformational analysis reveals that the molecule can adopt multiple conformational states due to rotation around single bonds, particularly the carbon-carbon bonds connecting the carboxylic acid groups to the central chain [27]. However, these conformational changes do not result in stereoisomeric forms but rather represent different spatial arrangements of the same molecular structure [27]. The flexibility of the carbon chain allows for various extended and folded conformations, which may influence the compound's physical properties and intermolecular interactions [27].

Crystallographic Properties

Crystallographic investigations of 2,2-dimethylglutaric acid have been conducted primarily through single crystal X-ray diffraction studies involving coordination complexes and metal-organic frameworks [10] [12]. The compound typically crystallizes as white to almost white powder or crystalline material with a melting point range of 82-86°C [1] [3]. These crystallographic properties reflect the intermolecular hydrogen bonding capabilities of the carboxylic acid functional groups [10].

Research has demonstrated that 2,2-dimethylglutaric acid serves as an effective ligand in coordination polymer synthesis, where it adopts various coordination modes with metal centers [10] [12]. In coordination complex formations, the compound exhibits multiple binding patterns including monodentate, bidentate, and bis-bidentate coordination modes through its carboxylate oxygen atoms [10]. Single crystal X-ray diffraction analysis of these complexes reveals that the ligand can bridge metal centers to form one-dimensional, two-dimensional, and three-dimensional polymeric structures [10] [12].

The crystallographic data from coordination polymers shows that 2,2-dimethylglutaric acid demonstrates flexibility in its coordination geometry, adapting to accommodate different metal ion requirements and geometric preferences [10]. The dihedral angles and bond lengths within the molecular structure remain relatively consistent across different crystalline environments, indicating structural stability [10]. Powder X-ray diffraction patterns confirm the phase purity of synthesized coordination compounds containing 2,2-dimethylglutaric acid as a ligand [10] [12].

Molecular Modeling and Computational Analysis

Computational studies of 2,2-dimethylglutaric acid have employed density functional theory calculations and molecular mechanics approaches to understand its electronic structure and thermodynamic properties [14] . These theoretical investigations provide insights into molecular orbital distributions, electron density maps, and energy landscapes that govern chemical reactivity and intermolecular interactions [14].

Vapor pressure measurements using the Knudsen mass-loss effusion technique have been combined with computational methods to determine thermodynamic properties across various temperature ranges [1] [17]. The predicted pKa value of approximately 4.58 ± 0.10 has been calculated using computational chemistry methods, providing an estimate of the acid dissociation constant for this dicarboxylic acid [1] [17]. These calculations consider the electronic effects of the methyl substituents on the acidity of the carboxylic acid groups [1].

Molecular modeling studies have examined conformational preferences and energy barriers associated with rotation around carbon-carbon bonds within the molecular backbone [14] . The computational analysis reveals that the presence of two methyl groups at the 2-position creates steric effects that influence the preferred conformational states of the molecule [14]. Quantum mechanical calculations have been used to optimize molecular geometries and predict vibrational frequencies, which correlate with experimental infrared and Raman spectroscopic data [14] .

Solubility prediction models based on computational chemistry approaches indicate that 2,2-dimethylglutaric acid exhibits hydrolysis behavior in aqueous solutions, consistent with experimental observations [14] . The computational analysis of intermolecular interactions suggests that hydrogen bonding between carboxylic acid groups plays a significant role in determining crystal packing arrangements and solution behavior [14].

Comparative Structural Analysis with Related Dicarboxylic Acids

The structural characteristics of 2,2-dimethylglutaric acid can be systematically compared with other members of the dicarboxylic acid family to understand the effects of chain length and substitution patterns on molecular properties [18] [19] [21]. This comparative analysis reveals important structure-property relationships that govern the behavior of dicarboxylic acids in various chemical and biological contexts [18] [19].

CompoundFormulaMolecular WeightChain LengthSubstitution PatternMelting Point
2,2-Dimethylglutaric acidC₇H₁₂O₄160.175 carbons2,2-dimethyl82-86°C
Glutaric acidC₅H₈O₄132.115 carbonsunsubstituted97-98°C
3,3-Dimethylglutaric acidC₇H₁₂O₄160.175 carbons3,3-dimethylHigher
2-Methylglutaric acidC₆H₁₀O₄146.145 carbons2-methylVariable
Succinic acidC₄H₆O₄118.094 carbonsunsubstituted185-187°C
Adipic acidC₆H₁₀O₄146.146 carbonsunsubstituted151-154°C

The introduction of methyl substituents at the 2-position significantly alters the physical and chemical properties compared to the parent glutaric acid [19]. The molecular weight increase from 132.11 to 160.17 grams per mole reflects the addition of two methyl groups, while the melting point decreases from 97-98°C for glutaric acid to 82-86°C for the dimethyl derivative [1] [19]. This melting point depression indicates that the methyl substituents disrupt the crystal packing efficiency and reduce intermolecular interactions [19] [21].

Acidic properties comparison reveals that dicarboxylic acids with closer carboxyl groups generally exhibit higher first acid dissociation constants due to inductive effects [19]. The predicted pKa value of 4.58 for 2,2-dimethylglutaric acid suggests moderate acidity that falls within the typical range for substituted dicarboxylic acids [1] [19]. The presence of electron-donating methyl groups at the 2-position influences the electronic environment around the carboxylic acid functional groups [19].

Chain length effects become apparent when comparing 2,2-dimethylglutaric acid with shorter-chain succinic acid and longer-chain adipic acid [18] [19]. The five-carbon chain length in glutaric acid derivatives provides optimal flexibility for cyclization reactions and coordination complex formation [19] [21]. Studies of dicarboxylic acid self-assembly and intermolecular interactions demonstrate that chain length and substitution patterns significantly influence supramolecular structure formation [21] [23].

XLogP3

0.7

LogP

0.67 (LogP)

Melting Point

84.0 °C

UNII

S46AMQ2G6C

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 16 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 16 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

681-57-2

Wikipedia

2,2-dimethylglutaric acid

Dates

Modify: 2023-08-15

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